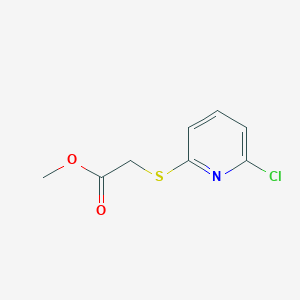

Methyl 2-(6-chloropyridin-2-ylthio)acetate

Description

Structural Significance of Pyridine-Thioether-Acetate Scaffolds in Organic Synthesis

The pyridine-thioether-acetate scaffold is a molecular framework that offers a unique combination of reactivity and structural features, making it highly valuable in organic synthesis. Each component of this scaffold plays a distinct role, and their synergistic interplay provides chemists with a powerful tool for molecular design and construction.

The pyridine (B92270) ring is a six-membered heteroaromatic ring that is isosteric to benzene (B151609) but possesses a nitrogen atom that imparts distinct electronic properties. researchgate.net This nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can influence the pharmacokinetic properties of a molecule and its binding affinity to biological targets. nih.gov In the context of organic synthesis, the pyridine ring can direct reactions to specific positions and can be functionalized through various methods. nih.gov

The thioether linkage (-S-) is a versatile functional group that can participate in a range of chemical transformations. Thioethers can be oxidized to sulfoxides and sulfones, which have different electronic and steric properties. mdpi.com The sulfur atom can also be involved in metal coordination and can act as a nucleophile. In the pyridine-thioether-acetate scaffold, the thioether linkage provides a flexible connection between the pyridine ring and the acetate (B1210297) group, which can be important for optimizing the spatial arrangement of these two moieties.

The methyl acetate group (-CH₂COOCH₃) is a reactive functional group that can be easily modified. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, and other esters. The methylene (B1212753) group adjacent to the carbonyl is acidic and can be deprotonated to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions. nbinno.com

The combination of these three motifs in the pyridine-thioether-acetate scaffold results in a molecule with multiple reactive sites, allowing for a high degree of synthetic diversification. This makes it an attractive starting material for the synthesis of libraries of compounds for drug discovery and other applications. nih.gov

Contextualizing Halogenated Heterocycles in Contemporary Chemical Discovery

Halogenated heterocycles are a class of organic compounds that have gained immense importance in contemporary chemical discovery, particularly in the fields of medicinal chemistry and materials science. nih.gov The introduction of a halogen atom, such as chlorine, into a heterocyclic ring system can have profound effects on the molecule's physical, chemical, and biological properties. researchgate.net

One of the most significant roles of halogenation is the modulation of a molecule's physicochemical properties . For example, the introduction of a chlorine atom can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its oral bioavailability. researchgate.net Halogen atoms can also influence a molecule's metabolic stability by blocking sites that are susceptible to enzymatic degradation. researchgate.net

In addition to modifying a molecule's properties, halogen atoms also serve as versatile synthetic handles . A chlorine atom on a pyridine ring, such as in Methyl 2-(6-chloropyridin-2-ylthio)acetate, can be displaced by a variety of nucleophiles in a process known as nucleophilic aromatic substitution (SNA). guidechem.com This allows for the introduction of a wide range of functional groups at a specific position on the pyridine ring. Furthermore, the chlorine atom can participate in various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The 2-chloropyridine (B119429) moiety, in particular, is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. innospk.comnih.gov It is used in the production of antifungal agents, antihistamines, and herbicides. innospk.comchempanda.com The reactivity of the chlorine atom at the 2-position of the pyridine ring makes it a valuable precursor for the synthesis of a diverse array of substituted pyridines. chempanda.com The presence of this structural motif in this compound highlights its potential as a building block for the development of new bioactive compounds and functional materials. guidechem.com

Summary of Structural Motif Roles

The following table summarizes the key roles of the individual structural components within this compound based on the principles of organic and medicinal chemistry.

| Structural Motif | Key Roles and Significance in Chemical Research |

| Pyridine Ring | - Acts as a core scaffold in numerous pharmaceuticals and agrochemicals. dntb.gov.ua - The nitrogen atom can act as a hydrogen bond acceptor and influences basicity. nih.gov - Directs the regioselectivity of further synthetic modifications. nih.gov |

| Thioether Linkage | - Provides a flexible spacer between the pyridine and acetate moieties. - Can be oxidized to sulfoxides or sulfones to modulate electronic properties. mdpi.com - Participates in metal coordination. |

| Methyl Acetate Group | - Readily undergoes hydrolysis to a carboxylic acid for further derivatization (e.g., amidation). - The α-protons are acidic, allowing for enolate formation and C-C bond formation. nbinno.com |

| Chloro-Substituent | - Enhances lipophilicity and can improve membrane permeability. researchgate.net - Acts as a leaving group in nucleophilic aromatic substitution reactions. guidechem.com - Enables participation in transition-metal-catalyzed cross-coupling reactions. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(6-chloropyridin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2S/c1-12-8(11)5-13-7-4-2-3-6(9)10-7/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPSVXVWWCIUCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 2 6 Chloropyridin 2 Ylthio Acetate and Analogues

Established Synthetic Pathways to the Core Structure

The formation of the central 2-(pyridin-2-ylthio)acetate structure is typically achieved through two key reaction types: nucleophilic substitution to create the carbon-sulfur bond and esterification to introduce the methyl acetate (B1210297) group.

The thioether linkage in methyl 2-(6-chloropyridin-2-ylthio)acetate is commonly formed via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the pyridine (B92270) ring by a sulfur-based nucleophile. In the context of synthesizing the target molecule, this can be approached in two primary ways:

Route A: Reaction of a 2-halopyridine with a mercaptoacetate (B1236969) derivative. A prevalent method involves the reaction of a 2,6-dihalopyridine, such as 2,6-dichloropyridine (B45657), with a mercaptoacetate ester, like methyl mercaptoacetate. The thiol group of the mercaptoacetate acts as the nucleophile, displacing one of the chloro groups on the pyridine ring. These reactions are typically carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Route B: Reaction of a pyridine-2-thiol (B7724439) with a haloacetate derivative. An alternative, yet equally viable, approach is the S-alkylation of a pre-formed 6-chloropyridine-2-thiol with a haloacetate ester, such as methyl chloroacetate (B1199739) or methyl bromoacetate. In this scenario, the pyridine-2-thiol is deprotonated by a base to form a thiolate anion, which then acts as a nucleophile to displace the halide from the haloacetate.

The choice between these routes often depends on the availability and stability of the starting materials. Both methods are effective for the formation of pyridyl thioethers.

| Reactants | Base | Solvent | Typical Conditions | Yield |

| 2,6-Dichloropyridine, Methyl Mercaptoacetate | K₂CO₃, NaH, or Et₃N | DMF, DMSO, or Acetonitrile | Room temperature to moderate heating | Good to excellent |

| 6-Chloropyridine-2-thiol, Methyl Chloroacetate | K₂CO₃, NaH, or Et₃N | DMF, DMSO, or Acetonitrile | Room temperature to moderate heating | Good to excellent |

This table presents typical conditions for nucleophilic thioether formation reactions and is for illustrative purposes.

The methyl acetate group of the target molecule can be introduced either before or after the formation of the thioether bond. If the synthesis starts with 2-(6-chloropyridin-2-ylthio)acetic acid, an esterification step is required.

The most common method for this transformation is the Fischer-Speier esterification . researchgate.netbaranlab.orgresearchgate.net This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol, in this case, methanol, in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. researchgate.netbaranlab.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct is often removed, or a large excess of the alcohol is used. researchgate.net

Alternative esterification methods that avoid the use of strong acids and the production of water can also be employed. These include reactions with diazomethane (B1218177) or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). However, for large-scale synthesis, Fischer-Speier esterification is often preferred due to its cost-effectiveness. researchgate.net

| Reactants | Catalyst | Solvent | Typical Conditions | Yield |

| 2-(6-Chloropyridin-2-ylthio)acetic acid, Methanol | H₂SO₄ or p-TsOH | Methanol (as solvent and reactant) | Reflux | High |

This table presents typical conditions for Fischer-Speier esterification and is for illustrative purposes.

Synthesis of Key Precursors and Intermediate Functionalization

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors.

The starting material for many synthetic routes is a 6-chloropyridine derivative. 2,6-Dichloropyridine is a commercially available and versatile precursor. It can be synthesized by the direct chlorination of 2-chloropyridine (B119429) at elevated temperatures. researchgate.net Functionalization of the 2,6-dichloropyridine can be achieved with a degree of regioselectivity, often allowing for the substitution of one chloro group while the other remains, which is ideal for the synthesis of the target molecule. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can selectively displace one chlorine to form 2-hydrazino-6-chloropyridine, which can be a precursor to other 6-chloropyridine derivatives. digitellinc.comnih.gov

Methyl mercaptoacetate is a key reagent and can be prepared by the esterification of thioglycolic acid with methanol, typically under acidic conditions. diva-portal.org Thioglycolic acid itself can be synthesized through various methods, including the reaction of chloroacetic acid with a sulfur source. Industrial production often involves the reaction of methyl chloroacetate with a sulfur source.

Advanced Synthetic Techniques and Optimization

While the core reactions for the synthesis of this compound are well-established, modern synthetic chemistry offers techniques for optimization and increased efficiency.

Microwave-assisted synthesis can significantly reduce reaction times for both the nucleophilic substitution and esterification steps. The use of microwave irradiation can lead to faster reaction rates and, in some cases, improved yields.

Phase-transfer catalysis can be beneficial in the nucleophilic substitution reaction, especially when dealing with reactants of differing solubility. A phase-transfer catalyst facilitates the transfer of the thiolate anion from an aqueous or solid phase to the organic phase containing the halopyridine, thereby accelerating the reaction.

Optimization of reaction conditions, such as the choice of base, solvent, and temperature, is crucial for maximizing the yield and purity of the final product. For the nucleophilic substitution step, the reactivity of the halopyridine is influenced by the electron-withdrawing nature of the pyridine ring, which facilitates the attack of the nucleophile. The choice of a non-nucleophilic base is important to avoid competing reactions. For the esterification, optimizing the removal of water can significantly improve the equilibrium position and thus the yield.

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the construction of C-S bonds. While specific palladium-catalyzed methods for the direct synthesis of this compound are not extensively detailed in readily available literature, the general principles of such reactions are well-established for the synthesis of analogous aryl and heteroaryl sulfides.

Palladium complexes, in particular, are highly effective for C-S cross-coupling reactions. These reactions typically involve the coupling of an aryl or heteroaryl halide (like 2,6-dichloropyridine) with a thiol (such as methyl thioglycolate). The catalytic cycle generally involves the oxidative addition of the heteroaryl halide to a low-valent palladium complex, followed by coordination of the thiolate and subsequent reductive elimination to furnish the desired thioether and regenerate the active catalyst. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand, plays a significant role in the reaction's success, influencing reaction rates, yields, and functional group tolerance.

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent another major avenue for the synthesis of aryl and heteroaryl sulfides. These methods can be advantageous due to the lower cost of copper catalysts compared to palladium. Copper(I) salts, such as CuI, are commonly employed, often in the presence of a ligand and a base. The reaction mechanism is believed to involve the formation of a copper(I) thiolate, which then reacts with the heteroaryl halide.

Below is a comparative table illustrating typical conditions for palladium and copper-catalyzed C-S bond formation, which can be adapted for the synthesis of this compound.

| Feature | Palladium-Catalyzed Coupling | Copper-Catalyzed Coupling |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu(acac)₂ |

| Ligand | Phosphine-based (e.g., Xantphos, DPEPhos) | N- or O-based (e.g., L-proline, phenanthroline) |

| Base | K₂CO₃, Cs₂CO₃, t-BuONa | K₂CO₃, Cs₂CO₃, Et₃N |

| Solvent | Toluene, Dioxane, DMF | DMF, DMSO, Toluene |

| Temperature | 80-120 °C | 100-160 °C |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. orientjchem.org The application of microwave irradiation in the synthesis of heteroaryl thioethers, including pyridyl thioacetates, is particularly advantageous. sioc-journal.cn

The fundamental principle of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. orientjchem.org This can result in significant rate enhancements, especially for reactions that are sluggish under conventional heating. In the context of synthesizing this compound, microwave irradiation can be applied to the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and methyl thioglycolate in the presence of a base.

The benefits of microwave-assisted synthesis in this context include:

Reduced Reaction Times: Reactions that might take several hours to complete under conventional heating can often be finished in a matter of minutes.

Improved Yields: The rapid heating can minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.

Enhanced Reaction Control: Modern microwave reactors allow for precise control of temperature and pressure, leading to more reproducible results.

A comparative study of conventional versus microwave heating for a representative SNAr reaction is presented below.

| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |

| Reaction Time | 6-24 hours | 10-30 minutes |

| Typical Yield | 60-80% | 85-95% |

| Temperature | 100-150 °C | 120-180 °C (with pressure) |

| Side Products | Often higher | Generally lower |

Catalysis and Solvent Effects in Reaction Efficiency

The efficiency of the synthesis of this compound is profoundly influenced by the choice of catalyst and solvent. These factors can affect reaction rates, yields, and even the regioselectivity of the reaction.

Solvent Effects: The solvent plays a multiple role in the synthesis of pyridyl thioethers. It must be able to dissolve the reactants and reagents, and its polarity can influence the reaction mechanism and rate. For nucleophilic aromatic substitution reactions, polar aprotic solvents such as DMF (N,N-dimethylformamide) and DMSO (dimethyl sulfoxide) are often preferred. These solvents can effectively solvate the cationic species involved in the reaction, thereby stabilizing the transition state and accelerating the reaction. However, the choice of solvent must also consider its boiling point, especially for reactions conducted at elevated temperatures.

The interplay between the catalyst and solvent is also critical. For example, a particular catalyst-ligand combination might exhibit optimal performance in a specific solvent. Therefore, the optimization of reaction conditions often involves screening a matrix of catalysts, ligands, bases, and solvents to identify the ideal combination for a given transformation.

The following table summarizes the general effects of different solvent types on the efficiency of C-S bond formation reactions.

| Solvent Type | Examples | General Effect on Reaction Efficiency |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally high efficiency, promotes SNAr by stabilizing charged intermediates. |

| Apolar | Toluene, Xylene | Moderate efficiency, often used in metal-catalyzed reactions where reactants are less polar. |

| Protic | Ethanol (B145695), Isopropanol | Can be effective, but may lead to side reactions by competing with the nucleophile. |

Reactivity and Chemical Transformations of Methyl 2 6 Chloropyridin 2 Ylthio Acetate

Transformations at the Thioether Linkage

The sulfur atom in the thioether bridge is susceptible to oxidation, and the carbon-sulfur bonds can be subject to cleavage or participate in rearrangement reactions under specific conditions.

The selective oxidation of sulfides to sulfoxides is a common transformation in organic synthesis. nih.gov A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a "green" and efficient option. nih.govresearchgate.net The reaction is often carried out in a suitable solvent like glacial acetic acid, which can facilitate the selective formation of the sulfoxide (B87167). nih.gov For the conversion of Methyl 2-(6-chloropyridin-2-ylthio)acetate to its sulfoxide, a controlled amount of the oxidizing agent and careful monitoring of reaction conditions such as temperature would be crucial to prevent over-oxidation to the sulfone. nih.gov

Further oxidation of the sulfoxide, or direct oxidation of the thioether with stronger oxidizing agents or harsher conditions, yields the corresponding sulfone. researchgate.netorganic-chemistry.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the oxidation of sulfides to sulfones. researchgate.net The formation of Methyl 2-(6-chloropyridin-2-ylsulfonyl)acetate introduces a bulky, electron-withdrawing sulfonyl group, which can significantly alter the molecule's properties.

Table 1: Common Oxidizing Agents for Thioether to Sulfoxide and Sulfone Conversion

| Transformation | Reagent | Typical Conditions |

| Thioether to Sulfoxide | Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid, Room Temperature nih.gov |

| Thioether to Sulfoxide | N-Chlorosuccinimide (NCS) | Mild conditions researchgate.net |

| Thioether to Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0-5°C researchgate.net |

| Thioether to Sulfone | Hydrogen Peroxide (H₂O₂) with catalyst (e.g., Na₂WO₄) | Catalytic system researchgate.net |

The carbon-sulfur (C-S) bonds in thioethers can be cleaved under various conditions, often mediated by transition metals or specific reagents. acs.orgresearchgate.net This cleavage can be a key step in the degradation or further functionalization of the molecule. For pyridylmethylthioether systems, copper(II) chloride has been shown to assist in C-S bond cleavage. researchgate.net Similarly, transition metals like ruthenium and tungsten have been utilized for the desulfurization of organosulfur compounds. acs.org Reagents such as N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI) have been used for the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.orgnih.gov

Rearrangement reactions involving the thioether linkage are also conceivable. For instance, rhodium-catalyzed rearrangements of sulfur ylides, formed from related 2-thiopyridones, can lead to the formation of 2-pyridyl thioethers through an N-to-C 1,4-pyridyl migration, which involves a C-N bond cleavage. nih.govacs.org While this is not a direct rearrangement of the thioether itself, it highlights the potential for complex transformations in analogous systems.

Derivatization and Functionalization of the Pyridine (B92270) Nucleus

The chloropyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both nucleophilic and electrophilic reagents. The chlorine atom also serves as a handle for cross-coupling reactions.

Due to the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, the pyridine ring is deactivated towards electrophilic aromatic substitution. Such reactions would require harsh conditions and are expected to occur at positions with relatively higher electron density.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). The chlorine atom at the 6-position is a good leaving group and can be displaced by various nucleophiles. The thioether group at the 2-position will also influence the regioselectivity of such reactions. Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen. In this case, the 6-position is activated towards nucleophilic attack. Reactions with nucleophiles such as amines, alkoxides, or thiolates could lead to the displacement of the chlorine atom, providing a route to a wide range of 6-substituted-2-(methylthioacetate)pyridines. For example, the reaction of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate (B1144303) leads to the substitution of one chlorine atom to form 2-hydrazino-6-chloropyridine. This suggests that the chlorine in the target molecule could be similarly displaced.

The chlorine atom on the pyridine ring is a suitable handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netnih.gov This would allow for the introduction of a variety of aryl or vinyl groups at the 6-position of the pyridine ring. The efficiency of the coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Stille Coupling: The Stille reaction couples the chloropyridine with an organotin compound. wikipedia.orglibretexts.org This method is known for its tolerance of a wide range of functional groups. libretexts.org It provides another versatile route to introduce diverse organic moieties at the 6-position. researchgate.netorganic-chemistry.org

Heck Coupling: The Heck reaction would involve the coupling of the chloropyridine with an alkene to form a substituted alkene at the 6-position. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and requires a base. organic-chemistry.org

Table 2: Potential Cross-Coupling Reactions at the 6-Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) researchgate.net | 6-Aryl/Vinyl Pyridine Derivative |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ researchgate.net | 6-Substituted Pyridine Derivative |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base organic-chemistry.org | 6-Alkenyl Pyridine Derivative |

Chemical Modifications of the Ester Group

The methyl ester group in this compound is a versatile functional group that can undergo several transformations to yield other functionalities.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(6-chloropyridin-2-ylthio)acetic acid. This carboxylic acid can then serve as a precursor for the synthesis of other derivatives.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl or aryl group, forming a new ester.

Amidation: The ester can react with amines to form the corresponding amides. A particularly common transformation is hydrazinolysis, where the ester is treated with hydrazine hydrate to form the corresponding acetohydrazide. srce.hr This reaction is often carried out in an alcohol solvent at room temperature. srce.hr The resulting hydrazide is a useful intermediate for the synthesis of various heterocyclic compounds. srce.hr

Hydrolysis and Transesterification Equilibria

The ester linkage in this compound is susceptible to cleavage by water and alcohols, leading to hydrolysis and transesterification products, respectively. These reactions are typically reversible and can be catalyzed by either acids or bases.

Hydrolysis

Hydrolysis of this compound yields 2-(6-chloropyridin-2-ylthio)acetic acid and methanol. The reaction can be promoted by the presence of strong acids, such as hydrochloric acid or sulfuric acid, or strong bases, like sodium hydroxide (B78521).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This is an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the case of this compound, reaction with an alcohol (R-OH) in the presence of an acid or base catalyst would lead to the formation of a new ester, alkyl 2-(6-chloropyridin-2-ylthio)acetate, and methanol.

This equilibrium reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products (usually the more volatile alcohol, in this case, methanol).

| Reactant Alcohol | Catalyst | Product |

| Ethanol (B145695) | Acid or Base | Ethyl 2-(6-chloropyridin-2-ylthio)acetate |

| Propanol | Acid or Base | Propyl 2-(6-chloropyridin-2-ylthio)acetate |

| Butanol | Acid or Base | Butyl 2-(6-chloropyridin-2-ylthio)acetate |

Amidation and Hydrazinolysis Transformations

The ester group of this compound can also be converted to amides and hydrazides through reactions with amines and hydrazine, respectively. These transformations are crucial for the synthesis of a variety of derivatives with potential biological activities.

Amidation

The direct reaction of this compound with amines (ammonolysis or aminolysis) to form 2-(6-chloropyridin-2-ylthio)acetamides is a feasible but often slow reaction. The reactivity of the amine plays a significant role, with primary amines being more reactive than secondary amines. This reaction can be facilitated by heating.

A more common and efficient method for the synthesis of these amides involves a two-step process:

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(6-chloropyridin-2-ylthio)acetic acid.

Activation of the carboxylic acid (e.g., conversion to an acyl chloride or using a coupling agent) followed by reaction with the desired amine.

| Amine | Product |

| Ammonia | 2-(6-chloropyridin-2-ylthio)acetamide |

| Primary Amine (R-NH2) | N-alkyl-2-(6-chloropyridin-2-ylthio)acetamide |

| Secondary Amine (R2NH) | N,N-dialkyl-2-(6-chloropyridin-2-ylthio)acetamide |

Hydrazinolysis

The reaction of this compound with hydrazine hydrate is a well-established method for the synthesis of 2-(6-chloropyridin-2-ylthio)acetohydrazide. This transformation is typically carried out in an alcoholic solvent, such as ethanol, at room temperature or with gentle heating.

For instance, the analogous conversion of an ethyl thioacetate (B1230152) to its corresponding acetohydrazide is achieved by reacting the ester with a threefold molar excess of 85% hydrazine hydrate in ethanol at room temperature. nih.gov This reaction proceeds to give a good yield of the desired hydrazide. nih.gov The resulting 2-(6-chloropyridin-2-ylthio)acetohydrazide is a key intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles.

| Reactant | Solvent | Product |

| Hydrazine Hydrate | Ethanol | 2-(6-chloropyridin-2-ylthio)acetohydrazide |

Advanced Spectroscopic and Structural Characterization of Methyl 2 6 Chloropyridin 2 Ylthio Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in Methyl 2-(6-chloropyridin-2-ylthio)acetate.

The ¹H NMR spectrum reveals distinct signals corresponding to the different types of protons. The protons of the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.0 ppm), with their specific chemical shifts and splitting patterns dictated by the electronic effects of the chlorine and thioacetate (B1230152) substituents. The methylene (B1212753) protons (-S-CH₂-) adjacent to the sulfur atom and the ester group are expected to resonate as a singlet at approximately δ 4.0 ppm. The methyl protons (-OCH₃) of the ester group also produce a characteristic singlet, typically found further upfield around δ 3.7 ppm.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing significantly downfield (around δ 170 ppm). The carbons of the pyridine ring resonate in the range of δ 120-160 ppm. The methylene carbon (-S-CH₂-) and the methyl carbon (-OCH₃) are found in the more shielded, upfield region of the spectrum, typically around δ 35 ppm and δ 52 ppm, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | ~7.21 (d) | ~121.5 |

| Pyridine-H4 | ~7.60 (t) | ~139.0 |

| Pyridine-H5 | ~7.25 (d) | ~118.0 |

| Pyridine-C2 | - | ~158.5 |

| Pyridine-C6 | - | ~149.0 |

| -S-CH₂- | ~4.01 (s) | ~35.5 |

| -OCH₃ | ~3.75 (s) | ~52.8 |

| C=O | - | ~170.1 |

(Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. s = singlet, d = doublet, t = triplet.)

To confirm the assignments from 1D NMR and to establish connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show correlations between the coupled protons on the pyridine ring (H3-H4, H4-H5), confirming their positions relative to one another.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct, one-bond correlations between protons and the carbon atoms they are attached to. It would definitively link the proton signals for the methylene and methyl groups to their corresponding carbon signals, and each aromatic proton to its respective ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range (two- or three-bond) couplings between protons and carbons. Key correlations would include the methylene protons (-S-CH₂-) showing a correlation to the carbonyl carbon (C=O) and the C2 carbon of the pyridine ring. Similarly, the methyl protons (-OCH₃) would show a correlation to the carbonyl carbon, confirming the ester functionality.

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Molecular Signatures

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound displays several key absorption bands. A strong, sharp peak is observed around 1735-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretch of the ester group. Vibrations corresponding to the C-O single bond of the ester appear in the 1150-1250 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring are found in the 1400-1600 cm⁻¹ range. The C-Cl stretch typically appears as a strong band in the lower frequency region, around 700-800 cm⁻¹. orientjchem.org

Table 2: Key FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1735 - 1750 |

| Ester C-O | Stretch | 1150 - 1250 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Molecules with aromatic rings and conjugated systems, like this compound, absorb UV light, promoting electrons to higher energy orbitals. The UV-Vis spectrum is expected to show absorption maxima (λ-max) characteristic of the substituted pyridine chromophore, typically arising from π → π* transitions.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is a powerful technique for determining the elemental formula of a compound with extremely high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to several decimal places. For this compound (C₈H₈ClNO₂S), the calculated monoisotopic mass is 216.9964 Da. nih.gov HRMS analysis would yield an experimental mass that is very close to this theoretical value, typically within a few parts per million (ppm). This precise mass measurement provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and how it packs into a crystal lattice.

As of the current literature survey, a publicly available crystal structure for this compound has not been reported. However, if such an analysis were performed, it would provide invaluable information. It would confirm the planarity of the pyridine ring and reveal the conformation of the flexible thioacetate side chain. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the solid-state packing arrangement of the molecules.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of Methyl 2 6 Chloropyridin 2 Ylthio Acetate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. aps.orgimperial.ac.ukscispace.com It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wave function. aps.orgscispace.com For Methyl 2-(6-chloropyridin-2-ylthio)acetate, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

The choice of a functional and a basis set is critical for the accuracy of DFT calculations. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set, like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. Once the optimized geometry is obtained, further calculations can be performed to derive various electronic properties.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. numberanalytics.comnumberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgacemap.info The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.com

For this compound, FMO analysis would reveal the distribution and energy levels of these key orbitals. The energy of the HOMO is related to the molecule's ionization potential and indicates its susceptibility to electrophilic attack. Conversely, the LUMO's energy relates to the electron affinity and its susceptibility to nucleophilic attack. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. acs.org The spatial distribution of these orbitals would pinpoint the specific atoms or regions most involved in electron donation and acceptance.

Illustrative Data Table: FMO Properties This table presents hypothetical FMO data for this compound to demonstrate the expected output of a DFT calculation.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.62 | Indicates kinetic stability and chemical reactivity; a larger gap implies higher stability. |

Natural Bond Orbital (NBO) and Hyperconjugation Assessments

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. taylorandfrancis.comuni-muenchen.dewisc.edu This method provides insights into intramolecular bonding, charge transfer, and delocalization effects. taylorandfrancis.com

Illustrative Data Table: NBO Hyperconjugative Interactions This table shows representative E(2) stabilization energies for plausible donor-acceptor interactions in this compound.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (S) | π* (Pyridine Ring) | 5.4 | Lone Pair to Pi-Antibonding |

| LP (Ocarbonyl) | σ* (C-Oester) | 2.1 | Lone Pair to Sigma-Antibonding |

| σ (C-H) | σ* (C-S) | 1.8 | Sigma to Sigma-Antibonding |

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) is a method derived from NBO theory used to calculate the charge distribution within a molecule. researchgate.netopenmx-square.org Unlike other methods like Mulliken population analysis, NPA is known for its improved numerical stability and better description of electron distribution, particularly in compounds with some ionic character. researchgate.netuni-rostock.demdpi.com It assigns charges to individual atoms based on the occupancy of their "natural atomic orbitals."

For this compound, NPA would provide a quantitative measure of the partial atomic charges on each atom (e.g., C, H, N, O, S, Cl). This charge distribution is fundamental for understanding the molecule's electrostatic properties, dipole moment, and intermolecular interactions. For instance, it would likely show negative charges on the electronegative oxygen, nitrogen, and chlorine atoms and positive charges on the adjacent carbon and hydrogen atoms, highlighting the polar regions of the molecule.

Illustrative Data Table: NPA Charges This table provides hypothetical NPA partial charges for selected atoms in this compound.

| Atom | Natural Charge (e) |

| Cl | -0.15 |

| S | -0.05 |

| N | -0.45 |

| O (carbonyl) | -0.55 |

| O (ester) | -0.40 |

| C (carbonyl) | +0.65 |

Local Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential)

Fukui functions (f(r)) provide a more quantitative measure of local reactivity within the framework of conceptual DFT. nih.govnih.gov Derived from the change in electron density as an electron is added or removed, they identify the sites most prone to nucleophilic (f+), electrophilic (f-), and radical (f0) attack. researchgate.net For this compound, calculating these descriptors would highlight the reactive centers. For example, the carbonyl oxygen would be a likely site for electrophilic attack, while the carbon atoms of the pyridine (B92270) ring adjacent to the electronegative chlorine and nitrogen atoms might be susceptible to nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Correlation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. mdpi.comresearchgate.net It is a widely used method for predicting and interpreting UV-Vis absorption spectra. researchgate.netacs.orgnih.gov By calculating the vertical excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the absorption spectrum of a molecule. mdpi.com

A TD-DFT analysis of this compound would predict its maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., n→π, π→π). researchgate.net This theoretical spectrum could then be correlated with experimental data to confirm the molecular structure and understand its photophysical properties. The analysis would also identify which molecular orbitals are involved in the primary electronic excitations.

Illustrative Data Table: TD-DFT Predicted Electronic Transitions This table shows hypothetical results from a TD-DFT calculation for the most significant electronic transitions in this compound.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.10 | 302 | 0.15 | HOMO → LUMO (π→π) |

| S0 → S2 | 4.65 | 267 | 0.08 | HOMO-1 → LUMO (n→π) |

| S0 → S3 | 5.25 | 236 | 0.22 | HOMO → LUMO+1 (π→π*) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions (Potential)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.comchemrxiv.org By solving Newton's equations of motion, MD simulations can explore the conformational landscape of flexible molecules and provide insights into their dynamic behavior and intermolecular interactions. rsc.orgtandfonline.comnih.gov

For a molecule like this compound, which has several rotatable bonds (e.g., around the thioether and ester groups), MD simulations would be invaluable for performing a detailed conformational analysis. rsc.org The simulation would reveal the most stable conformers, the energy barriers between them, and how the molecule's shape fluctuates under specific conditions (e.g., in a solvent). Furthermore, by simulating multiple molecules, MD can provide information on potential intermolecular interactions, such as π-stacking between pyridine rings or dipole-dipole interactions, which are crucial for understanding the properties of the compound in a condensed phase.

In Silico Analysis of this compound Reveals Limited Publicly Available Interaction Data

Despite the growing interest in computational pharmacology and drug design, a comprehensive search of publicly accessible scientific literature and databases reveals a notable absence of specific in silico ligand-target interaction modeling studies for the chemical compound this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a novel compound with a protein of interest. However, for this compound, there are no published studies detailing its interaction with any specific biological targets.

Consequently, it is not possible to provide an analysis of its binding energies, interaction types (such as hydrogen bonds, hydrophobic interactions, or pi-stacking), or the specific amino acid residues involved in potential binding pockets. The generation of data tables summarizing such findings is also not feasible due to the lack of source material.

While computational studies exist for structurally related compounds, such as other pyridine derivatives, the strict focus on this compound, as requested, precludes the extrapolation of findings from these other molecules. The unique electronic and steric properties of this specific compound mean that its binding characteristics cannot be accurately inferred from those of its analogues without dedicated computational studies.

The absence of such research highlights a gap in the current scientific knowledge regarding the potential biological activity of this compound. Future research, including molecular docking and other computational investigations, would be necessary to elucidate its potential as a ligand for various protein targets.

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Exploration

Systematic Modifications of the Pyridine (B92270) Ring

The pyridine ring is a critical component for molecular recognition and binding to biological targets. Its electronic and steric properties can be finely tuned through various substitutions.

| Compound | Modification | Rationale for SAR Exploration |

| Methyl 2-(4-chloropyridin-2-ylthio)acetate | Isomeric monochloro substitution | To assess the impact of the chlorine position on activity. |

| Methyl 2-(5-chloropyridin-2-ylthio)acetate | Isomeric monochloro substitution | To explore alternative halogen bonding interactions. |

| Methyl 2-(3-chloropyridin-2-ylthio)acetate | Isomeric monochloro substitution | To investigate the effect of electronic changes at different positions. |

| Methyl 2-(pyridin-2-ylthio)acetate | Dechlorination | To determine the necessity of the halogen for activity. |

| Methyl 2-(4,6-dichloropyridin-2-ylthio)acetate | Dichloro substitution | To evaluate the effect of increased lipophilicity and multiple halogen bonds. |

The introduction of a variety of substituents onto the pyridine ring allows for a comprehensive exploration of the chemical space around the core scaffold. These substituents can modulate the compound's properties in several ways, including steric bulk, electronic effects (electron-donating or electron-withdrawing), and the potential for new hydrogen bonding interactions.

Alkyl Groups: The introduction of small alkyl groups, such as methyl or ethyl, can probe for the presence of hydrophobic pockets in the binding site.

Aryl and Heteroaryl Groups: The addition of aryl or heteroaryl moieties can introduce potential π-π stacking interactions and provide vectors for further functionalization.

Electron-Withdrawing Groups: Substituents like nitro (NO2) or cyano (CN) groups can significantly alter the electronic nature of the pyridine ring, which can be crucial for binding affinity. nih.gov

Electron-Donating Groups: Groups such as amino (NH2) or methoxy (B1213986) (OCH3) can increase the electron density of the ring and introduce hydrogen bond donor or acceptor capabilities.

The synthesis of such derivatives often involves starting from appropriately substituted pyridine-2-thiones or by employing cross-coupling reactions on a halogenated pyridine precursor. nih.gov

| Substituent Type | Example Substituent | Position on Pyridine Ring | Potential Impact on Activity |

| Alkyl | Methyl (-CH3) | 4 or 5 | Probing for hydrophobic interactions. |

| Aryl | Phenyl (-C6H5) | 5 | Introducing potential for π-π stacking. |

| Heteroaryl | Thiazolyl | 5 | Exploring additional binding interactions. |

| Electron-Withdrawing | Cyano (-CN) | 4 | Modulating electronic properties for enhanced binding. |

| Electron-Donating | Amino (-NH2) | 4 | Introducing hydrogen bond donor capabilities. |

Diversification of the Thioether Linkage

The thioether linkage, comprising the sulfur atom and the adjacent methylene (B1212753) bridge, provides a flexible connection between the pyridine ring and the acetate (B1210297) moiety. Modifications to this linker can impact the molecule's conformation, stability, and interaction with the biological target.

The methylene bridge (-CH2-) of the thioether linkage is another site for modification. Introducing substituents on this carbon atom can introduce chirality and steric hindrance, which can be beneficial for activity and selectivity. For example, the synthesis of analogues with a methyl group on the methylene bridge would create a chiral center, and the two enantiomers could be separated and tested to determine if the biological activity is stereospecific. Such modifications can be achieved by using substituted 2-chloroacetates in the initial synthesis.

| Modification | Resulting Linkage | Rationale for SAR Exploration |

| Isosteric Replacement | -Se-CH2- | To explore the effect of a larger, more polarizable chalcogen. |

| Isosteric Replacement | -O-CH2- | To investigate the impact of a more polar and hydrogen bond accepting linkage. |

| Methylene Functionalization | -S-CH(CH3)- | To introduce a chiral center and probe for stereospecific interactions. |

| Methylene Functionalization | -S-C(CH3)2- | To introduce steric bulk and restrict conformational flexibility. |

Transformation of the Ester Moiety into Functionally Diverse Groups

The methyl ester group is a common starting point for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can engage in different types of interactions with a biological target.

A frequent and synthetically accessible modification is the conversion of the ester to an amide or a hydrazide. nih.gov This can be readily achieved by reacting the methyl ester with an appropriate amine or hydrazine (B178648). The resulting amides and hydrazides introduce hydrogen bond donor and acceptor capabilities, which can lead to new and potentially stronger interactions with the target protein. For instance, the synthesis of acetohydrazide derivatives has been shown to be a promising strategy for generating new biologically active substances. nih.govrsc.org

Furthermore, the hydrazide can serve as a versatile intermediate for the synthesis of a wide array of heterocyclic rings, such as oxadiazoles (B1248032) and triazoles, by reacting it with appropriate reagents. These heterocycles can act as bioisosteres for the ester or amide functionality and can introduce new interaction points.

| Original Moiety | Transformed Moiety | Synthetic Precursor | Potential New Interactions |

| Methyl Ester (-COOCH3) | Carboxylic Acid (-COOH) | Methyl Ester | Ionic interactions, hydrogen bonding. |

| Methyl Ester (-COOCH3) | Primary Amide (-CONH2) | Methyl Ester | Hydrogen bonding (donor and acceptor). |

| Methyl Ester (-COOCH3) | N-Substituted Amide (-CONHR) | Methyl Ester | Hydrogen bonding, hydrophobic interactions (from R group). |

| Methyl Ester (-COOCH3) | Hydrazide (-CONHNH2) | Methyl Ester | Hydrogen bonding, metal chelation. nih.govnih.gov |

| Hydrazide (-CONHNH2) | N'-Substituted Hydrazide (-CONHNHR) | Hydrazide | Enhanced hydrogen bonding, steric influence. |

Conversion to Amides, Hydrazides, or Carboxylic Acids

The ester functionality of Methyl 2-(6-chloropyridin-2-ylthio)acetate is a prime target for modification to introduce new interaction points with biological targets.

Amides: The synthesis of amides from the parent ester can be achieved through aminolysis, which involves reacting the ester with a primary or secondary amine. This reaction introduces a hydrogen bond donor and acceptor, which can significantly alter the compound's binding properties.

Hydrazides: A common strategy involves the conversion of the methyl ester to the corresponding hydrazide through hydrazinolysis. For instance, reacting an ester with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) can yield the acetohydrazide derivative. nih.govsrce.hr This hydrazide is a versatile intermediate that can be further modified. For example, it can be reacted with various ketones to produce N-ylidenehydrazides. nih.govsrce.hr This approach has been used in the synthesis of various biologically active compounds. nih.gov

Carboxylic Acids: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid introduces a polar, ionizable group that can participate in ionic interactions with biological targets. This functional group also serves as a handle for further derivatization, such as the formation of more complex amides or esters.

A summary of these conversion strategies is presented in the table below.

| Derivative | Synthetic Method | Key Reagents | Potential for Further Modification |

| Amide | Aminolysis | Primary or secondary amine | Limited, depends on the nature of the amine |

| Hydrazide | Hydrazinolysis | Hydrazine hydrate | High, can be reacted with ketones/aldehydes |

| Carboxylic Acid | Hydrolysis | Acid or base | High, can be converted to other esters or amides |

Elongation or Branching of the Alkyl Ester Chain

Modification of the methyl ester to other alkyl esters, including those with longer or branched chains, can be used to probe the steric and lipophilic requirements of the binding pocket of a biological target. This can be achieved through transesterification reactions, where the methyl group is exchanged for a different alkyl group by reacting the parent ester with an excess of the corresponding alcohol in the presence of an acid or base catalyst. While specific examples for this compound are not prevalent in the literature, this is a standard synthetic methodology.

Scaffold Hybridization and Heterocyclic Fusion Strategies

Combining the this compound scaffold with other known bioactive heterocyclic systems is a powerful strategy to create hybrid molecules with potentially enhanced or novel biological activities. This approach, often referred to as molecular hybridization, aims to integrate the pharmacophoric features of two or more different structures into a single molecule.

Combination with Other Bioactive Heterocyclic Systems (e.g., Benzothiazoles, Pyrimidines, Thiazolidinones, Triazoles, Thiadiazoles, Quinoxalines)

The versatility of the this compound core structure allows for its integration with a wide array of other heterocyclic rings known for their diverse pharmacological properties.

Benzothiazoles: Benzothiazole (B30560) derivatives can be synthesized through the condensation of 2-aminothiophenols with various functional groups. mdpi.commdpi.com A hybrid molecule could be envisioned where the acetic acid moiety of the parent compound is coupled with a 2-aminobenzothiazole.

Pyrimidines: The pyrimidine (B1678525) ring is a common feature in many biologically active compounds. nih.gov Hybrid molecules have been synthesized by clubbing pyridine-thiophene structures with pyrimidines. For instance, a derivative of this compound could be used as a building block to construct a fused pyrimidine ring system or be linked to a pre-existing pyrimidine moiety.

Thiazolidinones: Thiazolidinone rings are known to exhibit a wide range of biological activities. mdpi.comresearchgate.net The synthesis of thiazolidinone derivatives often involves the cyclization of thiosemicarbazones with agents like ethyl bromoacetate. mdpi.com The hydrazide derived from this compound could be converted to a thiosemicarbazide (B42300) and subsequently cyclized to form a thiazolidinone hybrid. nih.govresearchgate.net

Triazoles and Thiadiazoles: These five-membered heterocycles are prevalent in medicinal chemistry. nih.gov The synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles can be achieved from thiosemicarbazide precursors. mdpi.commdpi.com The hydrazide of this compound could serve as a starting point for the synthesis of such hybrids.

Quinoxalines: Quinoxaline (B1680401) derivatives are recognized for their diverse pharmacological potential. nih.gov Synthetic routes to quinoxalines often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. A derivative of this compound could be designed to incorporate a quinoxaline moiety. nih.gov

The following table summarizes some of the bioactive heterocyclic systems that can be hybridized with the core scaffold.

| Heterocyclic System | Key Synthetic Precursor/Reaction | Potential Hybrid Structure |

| Benzothiazole | Condensation with 2-aminothiophenol | Amide linkage to a benzothiazole ring |

| Pyrimidine | Cyclization with a three-carbon unit | Fused pyrimidine ring or direct linkage |

| Thiazolidinone | Cyclization of a thiosemicarbazone | Thiazolidinone ring attached via an imine linkage |

| Triazole/Thiadiazole | Cyclization of a thiosemicarbazide | Triazole or thiadiazole ring linked to the acetate moiety |

| Quinoxaline | Condensation with an o-phenylenediamine | Quinoxaline ring attached via an amide bond |

Exploration of Bioisosteric Replacements for Enhanced Research Utility

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties.

For this compound, several bioisosteric replacements could be considered:

Ester Bioisosteres: The methyl ester group could be replaced with other functionalities such as a hydroxamic acid, an N-acyl sulfonamide, or a tetrazole ring. These groups can mimic the hydrogen bonding and electrostatic interactions of the ester and carboxylic acid, but with different metabolic stabilities and pKa values.

Thioether Linkage: The thioether linkage could be replaced by an ether, sulfoxide (B87167), or sulfone. These modifications would alter the geometry and electronic properties of the linker between the pyridine ring and the acetate moiety.

Pyridine Ring Analogues: The 6-chloropyridine ring could be replaced by other heteroaromatic systems like pyrimidine, pyrazine, or a substituted phenyl ring. This would allow for the exploration of different electronic distributions and hydrogen bonding patterns.

Chlorine Atom Replacement: The chlorine atom on the pyridine ring could be substituted with other halogens (F, Br) or with small alkyl or alkoxy groups to fine-tune the lipophilicity and electronic properties of the aromatic ring.

These bioisosteric modifications can lead to the discovery of new analogues with improved research utility and a better understanding of the SAR for this chemical class.

Research Applications and Biological Target Exploration Mechanistic Focus

Investigation as Molecular Probes in Biological Systems

The utility of a compound as a molecular probe hinges on its ability to interact specifically with a biological target, thereby helping to elucidate biological pathways or mechanisms of disease. The investigation into Methyl 2-(6-chloropyridin-2-ylthio)acetate for such purposes is currently limited.

While many pyridine (B92270) and thioether-containing compounds are investigated as enzyme inhibitors, specific studies detailing the interaction of this compound with key enzymes like DprE1, COX-2, or Thymidylate Synthase are not prominent in the reviewed literature.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase): DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and a significant target for anti-tuberculosis drug discovery. nih.gov Inhibitors of DprE1 are classified as either covalent or non-covalent binders. nih.govnih.gov Covalent inhibitors often contain a nitro group that, after being reduced by a flavin cofactor, forms a covalent bond with a cysteine residue (Cys387) in the enzyme's active site. nih.govmdpi.com While numerous scaffolds have been identified as DprE1 inhibitors, there is no specific evidence in the searched literature to indicate that this compound has been studied for or possesses inhibitory activity against this enzyme.

COX-2 (Cyclooxygenase-2): COX-2 is an enzyme responsible for inflammation and pain, and its selective inhibition has been a major goal in the development of anti-inflammatory drugs. nih.govnih.gov Selective COX-2 inhibitors typically possess specific structural features, such as two aromatic rings connected to a central carbocycle or heterocycle, with one ring bearing a sulfone or sulphonamide group. mdpi.com Extensive research has identified various classes of COX-2 inhibitors, but the available literature does not mention this compound as a subject of these investigations. nih.govmdpi.com

Thymidylate Synthase: This enzyme is a critical target in cancer chemotherapy because it is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. medchemexpress.com Inhibitors are typically structural analogs of its substrates, such as fluoropyrimidines or antifolates. medchemexpress.com There is currently no available research indicating that this compound has been evaluated as an inhibitor of thymidylate synthase.

The effect of this compound on broader cellular processes like tubulin polymerization or DNA synthesis has not been specifically reported.

Tubulin Polymerization: Compounds that interfere with the polymerization of tubulin into microtubules are potent anticancer agents. No studies were found that link this compound to the modulation of this pathway.

DNA Synthesis: Inhibition of DNA synthesis is a key mechanism for many antibacterial and anticancer drugs. medchemexpress.com While various compounds, such as methotrexate (B535133) and hydroxyurea, are known to inhibit this process, there is no documentation of this compound having a similar function. medchemexpress.com

Exploration in Agrochemical Research for Mechanism-Based Applications

The structural components of this compound are found in some agrochemicals, suggesting its potential utility in this field.

Ryanodine Receptor (RyR) Modulation: Ryanodine receptors are ligand-gated calcium channels that are critical for muscle contraction in insects, making them a prime target for insecticides. sci-hub.senih.gov Two major classes of synthetic insecticides, the phthalic diamides (e.g., flubendiamide) and the anthranilic diamides (e.g., chlorantraniliprole), act by selectively activating insect RyRs. nih.gov These compounds cause an uncontrolled release of internal calcium stores, leading to paralysis and death of the insect. sci-hub.se The current body of research on RyR modulators does not include specific studies on this compound, and its activity on this target remains uninvestigated.

While direct studies on the antifungal properties of this compound are scarce, research on structurally related compounds provides insight into its potential in this area. Studies on derivatives of 2-thiopyrimidine containing a thioacetate (B1230152) linkage have shown promising antifungal activity. nih.govnih.gov

For instance, a series of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives were synthesized and evaluated for their antimicrobial properties. nih.govnih.gov The investigation revealed that the nature of substituents on the hydrazide fragment significantly influences the degree of microbial inhibition. nih.govnih.gov Certain derivatives demonstrated notable activity against various bacterial strains and the fungus Candida albicans. nih.gov This suggests that the pyrimidine-thioacetate scaffold, which is central to the structure of this compound, could serve as a valuable starting point for developing new antifungal agents. nih.gov The mechanism of action for these related compounds often involves disruption of the fungal cell membrane or inhibition of essential enzymes. mdpi.commdpi.com

Table 1: Antifungal Activity of a Structurally Related Acetohydrazide Derivative Data inferred from studies on related pyrimidine (B1678525) thioacetate structures.

| Compound Class | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | Candida albicans | Moderate to good inhibitory activity depending on the substituent. | nih.gov |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives | Gram-positive and Gram-negative bacteria | Varying degrees of inhibition; some derivatives showed potent activity. | nih.gov |

Role as Intermediates in the Synthesis of Complex Molecular Architectures

This compound possesses several reactive sites—the ester, the thioether linkage, and the chloro-substituted pyridine ring—making it a potentially versatile intermediate in organic synthesis. The ester can be hydrolyzed to a carboxylic acid or reacted with amines or hydrazine (B178648) to form amides or hydrazides, respectively. nih.govresearchgate.net

For example, the reaction of similar thioacetate esters with hydrazine hydrate (B1144303) is a common method to produce the corresponding acetohydrazide. nih.govnih.gov This hydrazide can then be reacted with ketones or other electrophiles to generate more complex molecules with potential biological activities. nih.gov One study detailed the reaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate, which, depending on the reaction conditions, yielded either the simple hydrazide or cyclized products like imidazo[1,2-a]pyrimidinone and pyrimido[6,1-c] nih.govsci-hub.senih.govtriazinone derivatives. researchgate.net This demonstrates how the thioacetate moiety can serve as a handle for constructing elaborate heterocyclic systems. The presence of the chloropyridine ring also offers a site for nucleophilic substitution or cross-coupling reactions, further expanding its synthetic utility.

Precursors for Advanced Organic Materials

While direct polymerization of this compound has not been extensively documented, its structure suggests potential as a precursor for advanced organic materials, particularly conjugated polymers. The synthesis of materials like poly(p-phenylene vinylene) (PPV) often proceeds through a precursor route, where a soluble and processable precursor polymer is first synthesized and then converted to the final intractable conjugated polymer through an elimination reaction. rsc.orgnih.gov

The functional groups on this compound offer handles for incorporation into polymer backbones. For instance, the thioacetate group could be envisioned as a leaving group in precursor polymerization reactions. The general strategy involves creating a polymer with specific leaving groups that, upon thermal or chemical treatment, are eliminated to form the conjugated system. researchgate.net The chloropyridine moiety could also be functionalized post-polymerization to tune the electronic and physical properties of the resulting material. The introduction of nitrogen atoms into the backbone of conjugated polymers, as would be the case here, can significantly influence their optical and electronic properties. nih.gov

Table 1: Potential Polymerization Strategies Involving Pyridinylthioacetate Derivatives

| Polymerization Approach | Role of this compound | Potential Resulting Polymer |

| Precursor Polymer Synthesis | Monomer with a thermally or chemically labile thioacetate group. | Poly(pyridinyl vinylene) derivatives |

| Post-Polymerization Modification | Functionalization of a pre-existing polymer with the chloropyridine moiety. | Modified conjugated polymers with tailored electronic properties. |

This table presents hypothetical strategies based on established polymerization methods for related compounds.

Building Blocks for Libraries of Research Compounds

The functionalized pyridine core of this compound makes it an attractive building block for the synthesis of libraries of small molecules for high-throughput screening in drug discovery. nih.gov Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds, including numerous approved drugs. nih.govacs.org They are particularly prominent in the development of kinase inhibitors, where the pyridine nitrogen can form crucial hydrogen bonds with the kinase hinge region. researchgate.netnih.govmdpi.com

The chlorine atom on the pyridine ring serves as a key point for diversification through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The thioether and ester functionalities can also be readily modified. For instance, hydrolysis of the ester to the corresponding carboxylic acid provides a handle for amide bond formation, a common linkage in bioactive molecules. google.com

The strategic combination of these modification sites allows for the rapid generation of a diverse library of compounds from a single, readily accessible starting material. This approach is central to modern medicinal chemistry for the exploration of structure-activity relationships (SAR) and the identification of novel lead compounds. nih.gov

Table 2: Potential Chemical Modifications of this compound for Compound Library Synthesis

| Functional Group | Reaction Type | Potential New Functional Group/Scaffold |

| 6-chloro position | Suzuki Coupling | Aryl or heteroaryl substitution |

| Buchwald-Hartwig Amination | Introduction of primary or secondary amines | |

| Thioether linkage | Oxidation | Sulfoxide (B87167) or sulfone |

| Methyl ester | Hydrolysis | Carboxylic acid |

| Amidation | Primary, secondary, or tertiary amides |

This table illustrates potential synthetic transformations based on the known reactivity of the functional groups present in the molecule.

Environmental Fate and Degradation Pathways (Mechanistic and Environmental Chemistry Perspective)

The environmental fate of this compound is of interest due to the presence of a chlorinated heterocyclic ring, a structure found in a number of pesticides. nih.govfrontiersin.org Its degradation in the environment is likely to be influenced by both abiotic and biotic processes, including photolysis and microbial biotransformation.

Photolytic Degradation Studies

Direct photolysis in aqueous environments is a potential degradation pathway for this compound. The absorption of UV radiation can lead to the cleavage of the weakest bonds in the molecule. The carbon-chlorine (C-Cl) bond on the pyridine ring is susceptible to homolytic cleavage upon UV irradiation, which can be a primary step in the degradation of chlorinated aromatic compounds. researchgate.netnih.gov Similarly, the carbon-sulfur (C-S) bonds of the thioether linkage can also undergo photochemical cleavage. rsc.orgresearchgate.net

The degradation of 2-chloropyridine (B119429) in water under UV irradiation has been shown to follow first-order kinetics, with the formation of various by-products. researchgate.net It is plausible that the photolytic degradation of this compound would proceed through initial cleavage of the C-Cl or C-S bonds, followed by further oxidation and ring-opening reactions of the resulting radical intermediates. The presence of other substances in the environment, such as humic acids, can influence the rate of photodegradation. nih.gov

Table 3: Potential Primary Photolytic Degradation Products of this compound

| Initial Bond Cleavage | Resulting Radical Intermediates | Potential Stable Products |

| Carbon-Chlorine (C-Cl) | 2-(methyl 2-oxo-2-(pyridin-6-ylthio)ethyl) radical | Methyl 2-(pyridin-2-ylthio)acetate |

| Carbon-Sulfur (C-S) | 6-chloropyridin-2-yl radical and methyl 2-thioacetate radical | 2-chloropyridine, methyl 2-hydroxyacetate |

This table outlines hypothetical primary degradation products based on known photochemical reactions of similar chemical moieties.

Biotransformation Pathways in Environmental Matrices

Microbial degradation is a critical process in the environmental breakdown of organic compounds. For this compound, several biotransformation pathways can be postulated based on the known metabolism of related structures.

One likely initial step is the enzymatic hydrolysis of the methyl ester bond by esterases, which are ubiquitous in microorganisms, to yield the corresponding carboxylic acid, 2-(6-chloropyridin-2-ylthio)acetic acid. frontiersin.org This increases the water solubility of the compound and may facilitate further degradation.

The thioether linkage can also be a target for microbial enzymes. Oxidation of the sulfur atom to a sulfoxide and then a sulfone is a common metabolic pathway for thioethers. Alternatively, cleavage of the C-S bond can occur, potentially through the action of dioxygenase enzymes, which are known to initiate the degradation of aromatic compounds. nih.gov

The chlorinated pyridine ring itself can be subject to microbial attack. The degradation of chlorpyrifos, a pesticide containing a trichlorinated pyridine ring, involves dechlorination and ring cleavage by various soil microbes. frontiersin.org Microorganisms can utilize pyridine and its derivatives as sources of carbon and nitrogen. researchgate.net The initial steps often involve hydroxylation of the ring, followed by ring opening.

Table 4: Plausible Biotransformation Reactions for this compound

| Reaction Type | Enzyme Class (Example) | Potential Metabolite |

| Ester Hydrolysis | Esterases | 2-(6-chloropyridin-2-ylthio)acetic acid |

| Thioether Oxidation | Monooxygenases | Methyl 2-(6-chloropyridin-2-ylsulfinyl)acetate |

| Dechlorination | Dehalogenases | Methyl 2-(pyridin-2-ylthio)acetate |

| Ring Hydroxylation | Dioxygenases | Methyl 2-((6-chloro-hydroxypyridin-2-yl)thio)acetate |

This table provides a summary of potential metabolic transformations based on established enzymatic reactions on analogous substrates.